An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one
This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic route, and potential biological significance of the piperidine derivative, 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related analogs to provide a scientifically grounded perspective.
Introduction and Molecular Overview
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a member of the N-acylpiperidine family, a class of compounds with significant representation in pharmacologically active molecules. The structure features a central piperidine ring, which is a common scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties. This core is substituted at the 1-position with a 2-phenylethan-1-one (phenacyl) group and at the 4-position with an aminomethyl group. The presence of a primary amine and a tertiary amide introduces key functional handles for further chemical modification and potential interactions with biological targets.
Below is the chemical structure of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one:
Caption: Chemical structure of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one.
Physicochemical and Predicted Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O | PubChemLite[1] |
| Molecular Weight | 232.32 g/mol | PubChemLite[1] |
| CAS Number | 727719-96-2 | NextSDS[2] |
| XlogP | 1.1 | PubChemLite[1] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 3 | - |
Synthesis and Purification
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one can be approached through a standard amide bond formation reaction between a suitable precursor, 4-(aminomethyl)piperidine, and an activated form of 2-phenylacetic acid, or by direct acylation with 2-phenylacetyl chloride. The former is often preferred in research settings due to the wider availability of coupling reagents and milder reaction conditions.
The key precursor, 4-(aminomethyl)piperidine, is a commercially available bifunctional molecule containing both a primary and a secondary amine.[1][2] Due to the higher nucleophilicity of the secondary amine within the piperidine ring compared to the primary exocyclic amine, selective N-acylation at the 1-position of the piperidine can be achieved under controlled conditions.
Proposed Synthetic Workflow
The proposed synthesis involves the protection of the primary amine of 4-(aminomethyl)piperidine, followed by N-acylation of the piperidine nitrogen, and subsequent deprotection. However, a more direct approach leveraging the differential reactivity of the two amines is also feasible and more atom-economical. Here, we present a direct acylation protocol.
Caption: Proposed synthetic workflow for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one.
Detailed Experimental Protocol
Objective: To synthesize 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one via direct N-acylation of 4-(aminomethyl)piperidine.
Materials:
-
4-(Aminomethyl)piperidine (1.0 eq)[3]
-
2-Phenylacetyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(aminomethyl)piperidine (1.0 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-phenylacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the 2-phenylacetyl chloride solution to the stirring solution of 4-(aminomethyl)piperidine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-phenylacetyl chloride.
-
Base: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Controlled Addition at 0 °C: Slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and can improve the selectivity of acylation at the more nucleophilic secondary amine of the piperidine ring.
-
Aqueous Workup: The washing steps with NaHCO₃ and brine are essential to remove any unreacted acid chloride, the triethylamine hydrochloride salt, and other water-soluble impurities.
-
Chromatographic Purification: Due to the potential for side reactions (e.g., di-acylation), purification by column chromatography is necessary to isolate the target compound in high purity.
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one are not available. However, based on the known spectra of its precursors and related N-acylpiperidines, a predicted spectral analysis can be provided to aid in its identification and characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the aminomethyl group, the phenacyl moiety, and the phenyl ring. The amide bond will cause restricted rotation, potentially leading to broadened signals or the appearance of rotamers, especially for the protons alpha to the piperidine nitrogen.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | m | 5H |
| -C(=O)-CH₂-Ph | ~3.80 | s | 2H |
| Piperidine-H (axial, adjacent to N) | ~4.50 (broad) | d | 2H |
| Piperidine-H (equatorial, adjacent to N) | ~3.00 (broad) | t | 2H |
| -CH₂-NH₂ | ~2.60 | d | 2H |
| Piperidine-CH | ~1.80 | m | 1H |
| Piperidine-H (axial, adjacent to CH) | ~1.20 | qd | 2H |
| Piperidine-H (equatorial, adjacent to CH) | ~1.90 | d | 2H |
| -NH₂ | ~1.50 (broad) | s | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~170 |
| Phenyl-C (quaternary) | ~135 |
| Phenyl-CH | 126 - 129 |
| -C(=O)-CH₂-Ph | ~42 |
| Piperidine-C (adjacent to N) | ~46 and ~41 (due to rotamers) |
| Piperidine-CH | ~35 |
| -CH₂-NH₂ | ~45 |
| Piperidine-C (adjacent to CH) | ~30 |
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, the structural motifs present in the molecule are found in numerous biologically active compounds. This allows for an informed discussion of its potential pharmacological relevance.
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of drugs targeting the central nervous system (CNS), as well as cardiovascular and other diseases.[5]
The N-phenacylpiperidine moiety is a key feature in some compounds with reported biological activities. For instance, derivatives of N-phenacylpiperidine have been investigated for their potential as anticancer agents.[6]
The 4-(aminomethyl)piperidine core is a versatile building block used in the synthesis of compounds targeting a variety of receptors and enzymes. For example, it is a component of some potent CCR5 antagonists, which are investigated for the treatment of HIV.[7] Furthermore, compounds containing this moiety have been explored as sigma receptor ligands, which have implications for neurological disorders and cancer.[8]
Postulated Mechanism of Action: Avenues for Investigation
Based on the activities of structurally related compounds, 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one could be investigated for several biological activities, including:
-
Sigma Receptor Modulation: The piperidine core suggests a potential for binding to sigma receptors (σ₁ and σ₂).
-
Antiproliferative Activity: The N-phenacyl group, in combination with the piperidine scaffold, may confer cytotoxic effects against cancer cell lines.
-
Ion Channel Modulation: The overall structure bears some resemblance to molecules that interact with various ion channels.
The primary amine of the aminomethyl group provides a crucial interaction point, potentially forming hydrogen bonds or salt bridges with amino acid residues in the binding pockets of target proteins.
Caption: A logical pathway for investigating the biological activity of the title compound.
Safety and Handling
Based on hazard classifications for this compound, appropriate safety precautions must be taken.[2] It is classified as causing skin irritation and serious eye damage, and may be harmful if swallowed.[2]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a piperidine derivative with potential for further exploration in medicinal chemistry and drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of its constituent functional groups and structural analogs. The proposed synthetic protocol is straightforward and relies on common laboratory reagents and techniques. The predicted spectroscopic data will serve as a valuable reference for researchers who undertake the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.
References
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NextSDS. 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Available from: [Link]
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PMC. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]
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PubMed. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Available from: [Link]
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MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Available from: [Link]
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PMC. A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. Available from: [Link]
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PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
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